molecular formula C9H18ClN B8046061 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine hcl

1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine hcl

Cat. No.: B8046061
M. Wt: 175.70 g/mol
InChI Key: DYSHPLQCXKZDQX-GZVYQWMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine hydrochloride is a chemical compound with the molecular formula C10H20ClN and a molecular weight of 189.731 g/mol. This compound is a derivative of norbornane and is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of 1,7,7-trimethylbicyclo[2.2.1]heptan-2-one with ammonia under specific reaction conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. The process involves the use of reactors and purification techniques to obtain the final product in high quantities.

Chemical Reactions Analysis

Types of Reactions: 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form 1,7,7-trimethylbicyclo[2.2.1]heptan-2-one.

  • Reduction: Reduction reactions can lead to the formation of 1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol.

  • Substitution: Substitution reactions can produce a variety of derivatives depending on the reagents used.

Scientific Research Applications

1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine hydrochloride is used in various scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound is used in the study of biological systems and processes.

  • Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand for certain receptors, influencing biological processes and pathways. The specific molecular targets and pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine hydrochloride is similar to other bicyclic amines, such as:

  • N,1,7,7-tetramethylbicyclo[2.2.1]heptan-2-amine hydrochloride

  • N,3,3-trimethylbicyclo[2.2.1]heptan-2-amine hydrochloride

  • 1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol

These compounds share structural similarities but differ in their functional groups and properties, making each unique in its applications and reactivity.

Properties

IUPAC Name

(1S,4S)-7,7-dimethylbicyclo[2.2.1]heptan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N.ClH/c1-9(2)6-3-4-7(9)8(10)5-6;/h6-8H,3-5,10H2,1-2H3;1H/t6-,7+,8?;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYSHPLQCXKZDQX-GZVYQWMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1C(C2)N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]2CC[C@@H]1C(C2)N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.